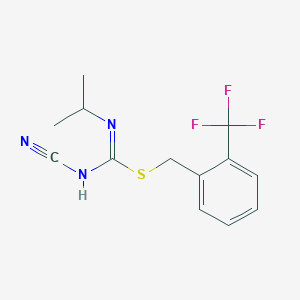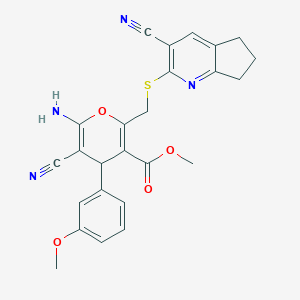
2-(trifluoromethyl)benzyl N'-cyano-N-isopropylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl ring, and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate typically involves multiple steps. One common method starts with the preparation of the [2-(trifluoromethyl)phenyl]methyl halide, which is then reacted with an isocyanate derivative to form the carbamimidothioate structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a primary amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate could be explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
Industry
In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyano group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-methylcarbamimidothioate
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-ethylcarbamimidothioate
- [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-butylcarbamimidothioate
Uniqueness
Compared to similar compounds, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the isopropyl group, for example, may influence the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
445385-79-5 |
|---|---|
Formule moléculaire |
C13H14F3N3S |
Poids moléculaire |
301.33g/mol |
Nom IUPAC |
[2-(trifluoromethyl)phenyl]methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C13H14F3N3S/c1-9(2)19-12(18-8-17)20-7-10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7H2,1-2H3,(H,18,19) |
Clé InChI |
ZSOPWGRDRGMKIO-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F |
SMILES canonique |
CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460366.png)
![6-amino-5-cyano-2-[[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)thio]methyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B460369.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460371.png)
![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460374.png)

![6-tert-butyl-2-[(2-oxopropyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B460376.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460378.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460379.png)
![6-Methyl-2-(pentylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B460380.png)
![6-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B460381.png)
![2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460382.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460384.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)

